(S)-Imlunestrant tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

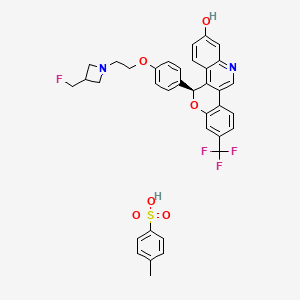

C36H32F4N2O6S |

|---|---|

Poids moléculaire |

696.7 g/mol |

Nom IUPAC |

(5S)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m0./s1 |

Clé InChI |

WOXQMUXFSMQUSS-JCOPYZAKSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |

Origine du produit |

United States |

Foundational & Exploratory

(S)-Imlunestrant Tosylate: A Deep Dive into the Core Mechanism of Action

(S)-Imlunestrant tosylate , an investigational oral selective estrogen receptor degrader (SERD), is emerging as a promising therapeutic agent for estrogen receptor (ER)-positive breast cancers. This technical guide provides an in-depth analysis of its mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, where the growth of cancer cells is driven by the hormone estrogen. Endocrine therapies that target the ER signaling pathway are the cornerstone of treatment. This compound represents a next-generation endocrine therapy designed to overcome the limitations of existing treatments, including resistance mechanisms mediated by ESR1 mutations.[1][2][3]

Core Mechanism of Action: A Dual Approach

This compound functions as a pure antagonist of the estrogen receptor alpha (ERα) and, crucially, induces its degradation.[2][3][4] This dual mechanism effectively shuts down ER-mediated signaling pathways, leading to the inhibition of tumor cell growth.

Selective Estrogen Receptor Antagonism

Imlunestrant (B12423040) directly binds to ERα, preventing the binding of its natural ligand, estradiol. This competitive inhibition blocks the conformational changes in the receptor that are necessary for its activation and subsequent transcription of target genes involved in cell proliferation and survival.[2]

Estrogen Receptor Degradation

Beyond simple antagonism, imlunestrant binding to ERα marks the receptor for proteasomal degradation.[2] This leads to a significant reduction in the total cellular levels of ERα, including both wild-type and mutant forms of the receptor. This degradation is a key advantage over selective estrogen receptor modulators (SERMs) that only block the receptor.

The signaling pathway can be visualized as follows:

Efficacy Against Wild-Type and Mutant ERα

A significant challenge in endocrine therapy is the development of resistance, often driven by mutations in the ESR1 gene. Preclinical studies have demonstrated that imlunestrant is effective against both wild-type (WT) and various mutant forms of ERα, including the clinically relevant Y537S and D538G mutations.[1]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies, demonstrating the potency and efficacy of this compound.

Table 1: In Vitro Potency of Imlunestrant

| Cell Line | ER Status | IC50 (nM) | Reference |

|---|---|---|---|

| MCF7 | WT | 0.28 | [3] |

| T47D | WT | 0.19 | [3] |

| MCF7-Y537S | Mutant | 0.45 | [3] |

| T47D-Y537S | Mutant | 0.33 |[3] |

Table 2: ERα Degradation by Imlunestrant

| Cell Line | Treatment | ERα Degradation (%) | Reference |

|---|---|---|---|

| MCF7 | 10 nM Imlunestrant | > 80% | [3] |

| T47D | 10 nM Imlunestrant | > 80% | [3] |

| MCF7-Y537S | 100 nM Imlunestrant | ~75% |[3] |

Experimental Protocols

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of imlunestrant in breast cancer cell lines.

Methodology:

-

Breast cancer cells (e.g., MCF7, T47D) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of imlunestrant or vehicle control (DMSO).

-

After a 7-day incubation period, cell viability is assessed using a commercial assay (e.g., CellTiter-Glo®).

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

The experimental workflow for this assay can be visualized as follows:

Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein following treatment with imlunestrant.

Methodology:

-

Breast cancer cells are seeded in 6-well plates.

-

Cells are treated with imlunestrant or vehicle control for a specified time (e.g., 24 hours).

-

Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis is performed to quantify the relative abundance of ERα, normalized to the loading control.

Clinical Evidence: The EMBER Trials

The clinical development program for imlunestrant includes the EMBER and EMBER-3 trials, which have provided crucial data on its safety and efficacy.

EMBER (Phase 1a/1b)

This trial established the recommended Phase 2 dose of imlunestrant and demonstrated its preliminary antitumor activity and manageable safety profile, both as a monotherapy and in combination with other targeted agents.[5][6]

EMBER-3 (Phase 3)

The EMBER-3 trial is a large, randomized study evaluating imlunestrant in patients with ER+, HER2- advanced breast cancer who have progressed on prior endocrine therapy.[1] Key findings from this trial have shown a statistically significant improvement in progression-free survival (PFS) for patients with ESR1 mutations treated with imlunestrant compared to standard of care.[1]

Conclusion

This compound is a potent, oral SERD with a dual mechanism of action that involves both antagonism and degradation of ERα. Its efficacy against both wild-type and mutant forms of the receptor addresses a key mechanism of resistance to current endocrine therapies. Preclinical data demonstrate its potent anti-proliferative and ER-degrading activity, and clinical trials have confirmed its promising efficacy and manageable safety profile in patients with ER+ advanced breast cancer. This positions this compound as a significant potential addition to the therapeutic armamentarium for this patient population.

References

- 1. onclive.com [onclive.com]

- 2. deceraclinical.com [deceraclinical.com]

- 3. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncodaily.com [oncodaily.com]

- 5. EMBER: Imlunestrant in Estrogen Receptor Positive, HER2 Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]

- 6. Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (S)-Imlunestrant Tosylate: A Novel Oral SERD for ER+ Breast Cancer

(S)-Imlunestrant tosylate , a potent and orally bioavailable selective estrogen receptor degrader (SERD), has emerged as a significant advancement in the treatment of estrogen receptor-positive (ER+) breast cancer. Its discovery and development by Eli Lilly and Company represent a targeted approach to overcoming endocrine resistance, a common challenge in the management of this disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

Imlunestrant (B12423040) was developed to address the limitations of existing endocrine therapies, particularly the emergence of resistance driven by mutations in the estrogen receptor alpha gene (ESR1). It is a pure ER antagonist that not only blocks the receptor's activity but also induces its degradation.[1]

Unraveling the Estrogen Receptor Signaling Pathway

Estrogen receptor alpha (ERα) is a key driver of proliferation in the majority of breast cancers.[1] Upon binding to its ligand, estradiol (B170435) (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting coactivator proteins to initiate the transcription of genes that promote cell growth and survival.[2]

The Role of Imlunestrant as a SERD

Imlunestrant functions as a SERD by binding to ERα with high affinity, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1][2] This dual mechanism of antagonism and degradation effectively shuts down ER-mediated signaling, leading to the inhibition of tumor cell growth.[3] Preclinical studies have shown that imlunestrant is potent against both wild-type and mutant forms of ERα, a critical feature for treating patients who have developed resistance to aromatase inhibitors or other endocrine therapies.[4]

Quantitative Biological and Pharmacokinetic Data

The following tables summarize the key quantitative data for this compound, highlighting its potent in vitro activity and favorable pharmacokinetic profile.

| Parameter | Value | Reference |

| ERα Binding Affinity (WT) | ~0.64 nM | |

| ERα Binding Affinity (Y537S mutant) | ~2.8 nM | |

| ERα Degradation IC₅₀ (WT) | ~3.0 nM | |

| ERα Degradation IC₅₀ (Y537N mutant) | ~9.6 nM | |

| Cell Proliferation IC₅₀ (ER+ cell lines) | <100 nM (in 11 out of 12 lines) |

| Parameter | Value | Reference |

| Bioavailability | Orally bioavailable | |

| Brain Penetration | Yes | [5] |

| Apparent Volume of Distribution | 8,120 L | [1] |

| Protein Binding | >99% | [1] |

| Metabolism | Primarily by CYP3A4-mediated sulfation and direct glucuronidation | [1] |

| Excretion | Primarily in feces (62% as unchanged drug) | [1] |

Clinical Efficacy: The EMBER Trials

The clinical development of imlunestrant has been primarily centered around the EMBER series of trials. The Phase 3 EMBER-3 trial was pivotal in demonstrating its efficacy and safety.

| Trial | Patient Population | Treatment Arms | Key Outcomes | Reference |

| EMBER-3 | ER+, HER2- advanced breast cancer, progressed on prior endocrine therapy | 1. Imlunestrant monotherapy2. Standard of Care (SOC) endocrine therapy3. Imlunestrant + Abemaciclib | - Imlunestrant vs. SOC (ESR1-mutated): Reduced risk of progression or death by 38%. Median PFS: 5.5 vs 3.8 months.- Imlunestrant + Abemaciclib vs. Imlunestrant alone (all patients): Reduced risk of progression or death by 43%. Median PFS: 9.4 vs 5.5 months. | [6][7][8] |

Synthesis of this compound

The synthesis of (S)-Imlunestrant is a multi-step process that involves the construction of the core heterocyclic structure followed by the introduction of the side chain and final salt formation. The key steps are outlined below, based on information from various patents.

Synthetic Scheme Overview

The synthesis begins with the preparation of key intermediates, a substituted quinoline (B57606) and a phenyl ether side chain, which are then coupled and cyclized to form the final chromeno[4,3-c]quinoline core.

Detailed Experimental Protocols

Step 1: Synthesis of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride

A solution of 3-(fluoromethyl)azetidine (B1444597) hydrochloride in dichloromethane (B109758) (DCM) is cooled to 0°C. Sodium triacetoxyborohydride (B8407120) is added portion-wise, and the reaction is stirred. This reductive amination with a protected glycolaldehyde (B1209225) equivalent yields the desired alcohol, which is then treated with hydrochloric acid in ethanol/methyl tert-butyl ether (MTBE) to afford the hydrochloride salt.[6][9]

Step 2: Synthesis of the Ketone Intermediate

The hydrochloride salt from Step 1 is reacted with a protected (3-chloro-7-hydroxyquinolin-4-yl)(4-fluorophenyl)methanone (B15372606) in the presence of a base such as sodium hydride in dimethylformamide (DMF). This Williamson ether synthesis couples the side chain to the fluorophenyl ring. The resulting intermediate is then subjected to a Suzuki coupling with a boronic acid to introduce the trifluoromethylphenyl group, followed by deprotection to yield the key ketone intermediate.[9]

Step 3: Reduction and Cyclization

The ketone intermediate is dissolved in a solvent like 1,4-dioxane (B91453) and cooled. A reducing agent, such as lithium triethylborohydride, is added to reduce the ketone to a secondary alcohol. This intermediate undergoes an intramolecular cyclization, often facilitated by heating in a solvent like tetrahydrofuran (B95107) (THF), to form the racemic chromeno[4,3-c]quinoline core of imlunestrant.[10]

Step 4: Chiral Separation

The racemic mixture of imlunestrant is separated into its individual enantiomers using chiral supercritical fluid chromatography (SFC).[10] The (S)-enantiomer is collected for further processing.

Step 5: Tosylate Salt Formation

The isolated (S)-Imlunestrant free base is dissolved in a suitable solvent, and a solution of p-toluenesulfonic acid is added to precipitate this compound. The solid is then collected by filtration and dried.

Conclusion

This compound is a rationally designed, orally active SERD that has demonstrated significant clinical benefit in patients with ER+, HER2- advanced breast cancer, particularly in those with ESR1 mutations. Its dual mechanism of ER antagonism and degradation provides a potent means to overcome endocrine resistance. The synthesis of this complex molecule has been achieved through a multi-step process involving key coupling and cyclization reactions. As a promising new therapeutic option, this compound represents a valuable addition to the armamentarium against ER+ breast cancer.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US10189837B2 - Crystalline (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate salt - Google Patents [patents.google.com]

- 6. Portico [access.portico.org]

- 7. cancernetwork.com [cancernetwork.com]

- 8. WO1994025452A1 - Process for preparing intermediates for the synthesis of antifungal agents - Google Patents [patents.google.com]

- 9. US11993608B2 - Selective estrogen receptor degraders - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

(S)-Imlunestrant Tosylate: A Deep Dive into Estrogen Receptor Binding and Degradation

(S)-Imlunestrant tosylate , an investigational agent, has emerged as a potent and selective estrogen receptor degrader (SERD). This technical guide provides a comprehensive overview of its binding affinity to estrogen receptors, its mechanism of action, and the experimental methodologies used to characterize its activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data to illuminate the therapeutic potential of Imlunestrant.

Quantitative Binding Affinity and Cellular Activity

This compound demonstrates high-affinity binding to both wild-type (WT) and mutant forms of the estrogen receptor alpha (ERα), the primary driver in the majority of breast cancers. Its potent activity extends to the degradation of these receptors and the subsequent inhibition of cancer cell proliferation.

Estrogen Receptor Binding Affinity

Imlunestrant exhibits a strong binding affinity for both wild-type ERα and the clinically relevant Y537S mutant, which is a common driver of acquired resistance to endocrine therapies.

| Target Receptor | Parameter | Value (nM) |

| Wild-Type ERα | Binding Affinity | ~0.64 |

| Y537S Mutant ERα | Binding Affinity | ~2.8 |

Table 1: In vitro binding affinity of this compound to wild-type and mutant estrogen receptor alpha.[1]

Cellular Estrogen Receptor Degradation

A key mechanism of Imlunestrant is the induction of ERα degradation. Its efficacy has been quantified in cellular models, demonstrating potent degradation of both wild-type and mutant receptors.

| Cell Line Context | Parameter | Value (nM) |

| Wild-Type ERα | IC₅₀ for Degradation | ~3.0 |

| Y537N Mutant ERα | IC₅₀ for Degradation | ~9.6 |

Table 2: Potency of this compound in inducing the degradation of wild-type and mutant ERα in cellular assays.[1]

Inhibition of Cancer Cell Growth

The degradation of ERα by Imlunestrant translates into effective suppression of ER-positive breast cancer cell growth. The compound has shown potent anti-proliferative activity in various cell lines.

| Cell Line | Parameter | Value (nM) |

| T47D (ER+) | IC₅₀ for Growth Inhibition | ~2.9 |

| MCF7 (ER+) | IC₅₀ for Growth Inhibition | ~5.2 |

Table 3: Anti-proliferative activity of this compound in ER-positive breast cancer cell lines.[2]

Mechanism of Action: A Selective Estrogen Receptor Degrader (SERD)

Imlunestrant is classified as a selective estrogen receptor degrader (SERD). Its mechanism of action involves not only antagonizing the estrogen receptor but also marking it for destruction by the cell's natural protein disposal machinery.[3][4]

-

Binding: Imlunestrant binds to the ligand-binding domain of the estrogen receptor alpha (ERα).[2]

-

Conformational Change: This binding induces a conformational change in the ERα protein, creating an unstable complex.[3][4]

-

Ubiquitination: The altered shape of the ERα exposes sites that are recognized by ubiquitin ligases, leading to the attachment of ubiquitin chains.

-

Proteasomal Degradation: The ubiquitinated ERα is then targeted by the proteasome, which degrades the receptor.[3]

-

Inhibition of Signaling: The depletion of ERα protein levels prevents estrogen-dependent gene transcription and halts the signaling that drives cancer cell proliferation.[3][4]

This degradation mechanism is effective against both wild-type and mutant forms of ERα, offering a potential advantage in overcoming resistance to other endocrine therapies.[2]

Experimental Protocols

The characterization of this compound relies on a series of established in vitro assays. The following sections detail the general methodologies employed in preclinical studies.

ERα Degradation Assay (Western Blot)

This assay is used to visually and quantitatively assess the ability of Imlunestrant to reduce ERα protein levels in cancer cells.

-

Cell Culture: ER-positive breast cancer cell lines, such as MCF7 or T47D, are cultured in appropriate media. For studies involving resistance, cell lines engineered to express mutant forms of ERα (e.g., Y537S) may be used.

-

Treatment: Cells are treated with varying concentrations of Imlunestrant or a vehicle control for a specified period (e.g., 6, 24, 48, 72 hours).[5]

-

Cell Lysis: After treatment, cells are lysed to release their protein contents using a RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[5]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading.[5]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[5]

-

Immunoblotting: The membrane is incubated with a primary antibody specific for ERα. A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added.

-

Detection: A chemiluminescent substrate is applied to the membrane, which reacts with the enzyme to produce light. This signal is captured on film or with a digital imager. The intensity of the band corresponding to ERα indicates the amount of protein present.

-

Analysis: Band intensities are quantified using densitometry software and are often normalized to a loading control protein (e.g., GAPDH or β-actin) to correct for any loading inaccuracies.[5] The percentage of ERα degradation is then calculated relative to the vehicle-treated control.

Cell Proliferation Assay

This assay measures the effect of Imlunestrant on the growth of cancer cell lines.

-

Cell Seeding: MCF7 or other ER-positive cells are seeded at a low density into 96-well plates and allowed to attach overnight.[4]

-

Treatment: The growth medium is replaced with fresh medium containing a range of concentrations of Imlunestrant. Control wells receive a vehicle.

-

Incubation: The plates are incubated for an extended period, typically 5 to 7 days, to allow for multiple cell divisions.[2]

-

Viability Measurement: After incubation, cell viability is assessed using one of several methods:

-

MTS/MTT Assay: A tetrazolium salt is added to the wells, which is converted by metabolically active (i.e., living) cells into a colored formazan (B1609692) product. The amount of color is proportional to the number of viable cells and is measured with a spectrophotometer.

-

Crystal Violet Staining: Cells are fixed and stained with crystal violet dye, which binds to proteins and DNA. The excess dye is washed away, and the bound dye is solubilized. The absorbance is read, which correlates with the total cell biomass.

-

Luminescence-Based Assays (e.g., CellTiter-Glo®): This reagent lyses the cells and measures the amount of ATP present, which is a marker of metabolically active cells. The resulting luminescent signal is proportional to the number of viable cells.

-

-

Data Analysis: The absorbance or luminescence readings are plotted against the drug concentration. A dose-response curve is generated, from which the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) can be calculated.

Logical Framework: Imlunestrant in the Context of Endocrine Therapy

Imlunestrant's mechanism as a SERD distinguishes it from other classes of endocrine therapies used in the treatment of ER-positive breast cancer.

-

Aromatase Inhibitors (AIs): These drugs (e.g., letrozole, anastrozole) work by blocking the aromatase enzyme, thereby reducing the production of estrogen in postmenopausal women. They do not directly interact with the estrogen receptor.

-

Selective Estrogen Receptor Modulators (SERMs): These agents (e.g., tamoxifen) bind to the estrogen receptor and can act as either an antagonist (blocking its activity, as in breast tissue) or an agonist (activating it, as in bone tissue), depending on the tissue context. They do not typically cause significant receptor degradation.

-

Selective Estrogen Receptor Degraders (SERDs): This class, which includes Imlunestrant and fulvestrant, acts as pure ER antagonists and actively promotes the degradation of the ER protein, removing it from the cell.

References

- 1. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Imlunestrant Tosylate: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

(S)-Imlunestrant tosylate (LY3484356) is an investigational, orally bioavailable, selective estrogen receptor degrader (SERD) that has demonstrated promising anti-tumor activity in preclinical and clinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Targeting the Estrogen Receptor

This compound is a pure antagonist of the estrogen receptor alpha (ERα), the primary driver in the majority of breast cancers. Its mechanism of action involves not only blocking the receptor's activity but also inducing its degradation.[1][2] This dual action effectively abrogates ERα signaling, leading to the inhibition of tumor growth.

In Vitro Activity

(S)-Imlunestrant has shown potent activity against both wild-type (WT) and mutant forms of ERα, which are a common mechanism of resistance to standard endocrine therapies.[2]

Table 1: In Vitro Pharmacodynamic Properties of (S)-Imlunestrant

| Parameter | Wild-Type ERα | Y537S Mutant ERα | Y537N Mutant ERα | Cell Line(s) | Reference(s) |

| Binding Affinity (Ki, nM) | 0.64 | 2.8 | - | - | [2] |

| ERα Degradation (IC50, nM) | 3.0 | - | 9.6 | MCF7, T47D | [2] |

| Inhibition of ERα-mediated Transcription (IC50, nM) | 3.0 | - | 17 | MCF7 | [2] |

| Inhibition of Cell Proliferation (IC50, nM) | Average: 3 | Average: 17 | - | MCF7, T47D, ZR-75-1 | [2] |

In Vivo Efficacy

Preclinical studies using breast cancer xenograft models have demonstrated the potent in vivo activity of (S)-Imlunestrant. It has been shown to inhibit tumor growth and induce tumor regression in models with both wild-type and mutant ESR1.[2] Furthermore, (S)-Imlunestrant has shown the ability to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.[3]

Pharmacokinetics: Profile of an Oral SERD

A key advantage of (S)-Imlunestrant is its oral bioavailability, offering a more convenient administration route compared to the intramuscular injections required for fulvestrant, the first-generation SERD.

Preclinical Pharmacokinetics

In vivo pharmacokinetic modeling in xenograft models has shown that (S)-Imlunestrant treatment leads to sustained ER target inhibition, with a 75% inhibition of progesterone (B1679170) receptor (PGR) transcription for up to 96 hours after the last dose.[2]

Clinical Pharmacokinetics

Phase 1 clinical trial data from the EMBER study in healthy women and patients with advanced breast cancer have provided insights into the pharmacokinetic profile of (S)-Imlunestrant.[1][4][5]

Table 2: Human Pharmacokinetic Parameters of (S)-Imlunestrant (400 mg, single oral dose in healthy women)

| Parameter | Value | Reference(s) |

| Time to Maximum Concentration (Tmax, h) | ~4 | [1] |

| Maximum Concentration (Cmax, ng/mL) | 141 (45% CV) | [1] |

| Area Under the Curve (AUC, ng·h/mL) | 2,400 (46% CV) | [1] |

| Half-life (t1/2, h) | 25-30 | [6] |

| Apparent Volume of Distribution (Vd/F, L) | 8,120 | [1] |

| Protein Binding | >99% | [1] |

| Absolute Bioavailability | 10.9% | [7][8] |

Metabolism and Excretion:

(S)-Imlunestrant is primarily metabolized by CYP3A4-mediated sulfation and direct glucuronidation.[1] The major route of elimination is through feces (97%), with minimal renal clearance (0.3%).[1][7] The main circulating components in plasma are unchanged imlunestrant (B12423040) and its inactive metabolite, M1.[7]

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the following outlines the general methodologies used in the preclinical characterization of (S)-Imlunestrant.

ERα Binding Affinity Assay

A competitive radioligand binding assay is typically used to determine the binding affinity of a compound to ERα.

ERα Binding Assay Workflow

ERα Degradation Assay (Western Blot)

Western blotting is a standard method to assess the degradation of ERα in cancer cell lines following treatment with a SERD.

ERα Degradation Western Blot Workflow

Cell Proliferation Assay

The effect of (S)-Imlunestrant on the proliferation of breast cancer cell lines is a key measure of its anti-tumor activity.

Cell Proliferation Assay Workflow

In Vivo Xenograft Studies

These studies are crucial for evaluating the in vivo efficacy of a drug candidate.

In Vivo Xenograft Study Workflow

Signaling Pathway

(S)-Imlunestrant acts by disrupting the ERα signaling pathway, which is a central driver of proliferation in ER+ breast cancer.

ERα Signaling and Imlunestrant's Action

Conclusion

This compound is a potent, orally bioavailable SERD with a favorable pharmacokinetic and pharmacodynamic profile. Its ability to effectively degrade both wild-type and mutant ERα positions it as a promising therapeutic agent for patients with ER+ breast cancer, including those who have developed resistance to current endocrine therapies. Ongoing clinical trials will further elucidate its efficacy and safety profile in various clinical settings.

References

- 1. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. benchchem.com [benchchem.com]

- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 8. newdrugapprovals.org [newdrugapprovals.org]

(S)-Imlunestrant Tosylate: A Technical Guide for ER+ Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Imlunestrant tosylate (LY3484356) is a potent, orally bioavailable, next-generation selective estrogen receptor degrader (SERD) that has demonstrated significant clinical activity in heavily pretreated patients with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Developed by Eli Lilly and Company, Imlunestrant has shown efficacy as a monotherapy, particularly in patients with ESR1 mutations, and in combination with other targeted agents. This document provides a comprehensive technical overview of Imlunestrant, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies to support further research and development.

Mechanism of Action

Imlunestrant is a pure antagonist of the estrogen receptor alpha (ERα).[1] Upon binding, it induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation via the proteasome pathway.[2] This dual mechanism of action—blocking ER-mediated signaling and eliminating the receptor protein itself—effectively inhibits the growth and survival of ER-expressing cancer cells.[3] Notably, Imlunestrant is effective against both wild-type (WT) and mutant forms of ERα, including the activating ESR1 mutations that are a common mechanism of resistance to aromatase inhibitors.[4][5] Preclinical studies have also indicated that Imlunestrant is brain-penetrant, suggesting potential activity against central nervous system (CNS) metastases.[6][7]

Preclinical Data

Preclinical studies have demonstrated Imlunestrant's potent activity in various ER+ breast cancer models. It effectively degrades both wild-type and ESR1-mutant ERα, leading to the suppression of cell growth.[4][5] In vivo studies using patient-derived xenograft (PDX) models harboring the Y537S ESR1 mutation showed that Imlunestrant led to tumor regression and outperformed fulvestrant (B1683766).[4][5] Transcriptomic analysis confirmed the downregulation of estrogen-responsive genes and enhanced cell cycle arrest following Imlunestrant treatment.[4][5]

Clinical Data

Imlunestrant has been evaluated in several clinical trials, most notably the Phase 1a/b EMBER and the Phase 3 EMBER-3 studies.

EMBER Phase 1a/b Study

The EMBER study assessed the safety, pharmacokinetics, and preliminary efficacy of Imlunestrant as a monotherapy and in combination with other targeted agents in patients with ER+/HER2- advanced breast cancer.[6][8]

Table 1: Efficacy of Imlunestrant in the EMBER Phase 1a/b Study [6][8]

| Treatment Arm | Patient Population (Prior Therapies) | N | Median Progression-Free Survival (mPFS) (95% CI) |

| Imlunestrant Monotherapy (400 mg QD) | Pretreated with CDK4/6i (92.2%), fulvestrant (41.2%), chemotherapy (29.4%) | 51 | 7.2 months (3.7 - 8.3) |

| Imlunestrant + Abemaciclib (B560072) | Mostly treatment-naïve (69.4%), all CDK4/6i-naïve | 42 | 19.2 months (13.8 - NA) |

| Imlunestrant + Abemaciclib + AI | Mostly treatment-naïve (69.4%), all CDK4/6i-naïve | 43 | Not Reached |

| Imlunestrant + Everolimus | Pretreated with CDK4/6i (100%), fulvestrant (34.9%), chemotherapy (17.5%) | 42 | 15.9 months (11.3 - 19.1) |

| Imlunestrant + Alpelisib | Pretreated with CDK4/6i (100%), fulvestrant (34.9%), chemotherapy (17.5%) | 21 | 9.2 months (3.7 - 11.1) |

| CI: Confidence Interval; AI: Aromatase Inhibitor; CDK4/6i: Cyclin-dependent kinase 4/6 inhibitor; NA: Not Available; QD: Once daily |

EMBER-3 Phase 3 Study

The pivotal EMBER-3 trial confirmed the efficacy and safety of Imlunestrant, leading to its FDA approval for adult patients with ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer who have experienced disease progression after at least one line of endocrine therapy.[9][10][11][12] The study compared Imlunestrant monotherapy to standard of care (SOC) endocrine therapy (fulvestrant or exemestane) and also evaluated an Imlunestrant plus abemaciclib combination.[10][13]

Table 2: Key Efficacy Results from the EMBER-3 Phase 3 Study [9][10][12][13][14][15]

| Patient Population | Treatment Arm | N | mPFS (95% CI) | Hazard Ratio (HR) (95% CI) | P-value |

| ESR1-mutated | Imlunestrant Monotherapy | 138 | 5.5 months (3.9 - 7.4) | 0.62 (0.46 - 0.82) | <.001 |

| SOC Endocrine Therapy | 118 | 3.8 months (3.7 - 5.5) | |||

| Overall Population | Imlunestrant + Abemaciclib | - | 9.4 months | 0.57 (vs. Imlunestrant alone) | <.001 |

| Imlunestrant Monotherapy | 331 | 5.6 months (5.3 - 7.3) | |||

| mPFS: Median Progression-Free Survival; CI: Confidence Interval; SOC: Standard of Care |

Table 3: Overall Response Rate (ORR) in the EMBER-3 Study [10]

| Patient Population | Treatment Arm | N (measurable disease) | ORR (95% CI) |

| ESR1-mutated | Imlunestrant Monotherapy | 112 | 14% (8% - 21%) |

| SOC Endocrine Therapy | 91 | 8% (2% - 13%) | |

| ESR1 wild-type | Imlunestrant Monotherapy | 150 | 11% (6% - 16%) |

| SOC Endocrine Therapy | 160 | 9% (4% - 13%) | |

| Overall Population | Imlunestrant Monotherapy | 262 | 12% (8% - 16%) |

| SOC Endocrine Therapy | 251 | 8% (5% - 12%) |

Safety and Tolerability

Across studies, Imlunestrant has demonstrated a manageable safety profile. In the EMBER-3 trial, treatment-emergent adverse events (TEAEs) of any grade occurred in 83% of patients on Imlunestrant monotherapy versus 84% on SOC endocrine therapy.[10] Rates of Grade 3 or higher TEAEs were 17% and 21%, respectively.[10] The most common adverse events include decreased hemoglobin, musculoskeletal pain, fatigue, diarrhea, and nausea.[6][16]

Pharmacokinetics

Imlunestrant is administered orally once daily.[6] It exhibits favorable pharmacokinetic properties.[17][18] After a single 400 mg oral dose, the mean maximum concentration (Cmax) is 141 ng/mL, and the area under the curve (AUC) is 2,400 ng·h/mL.[2] The absolute oral bioavailability is approximately 10.9%.[19] Imlunestrant is primarily metabolized by CYP3A4 and UGT enzymes and is eliminated mainly through feces (97%), with over 60% as the unchanged drug.[2][19]

Table 4: Pharmacokinetic Parameters of Imlunestrant [2][19]

| Parameter | Value |

| Route of Administration | Oral |

| Cmax (400 mg dose) | 141 ng/mL |

| AUC (400 mg dose) | 2,400 ng·h/mL |

| Absolute Bioavailability | 10.9% |

| Apparent Volume of Distribution | 8,120 L |

| Protein Binding | >99% |

| Metabolism | CYP3A4, UGT1A1, 1A3, 1A8, 1A9, 1A10 |

| Primary Route of Elimination | Feces (~97%) |

Experimental Protocols

Detailed protocols for specific assays used in the development of Imlunestrant are proprietary. However, the following sections describe standardized methodologies commonly employed for the evaluation of SERDs.

ERα Degradation Assay (Western Blot)

Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with a SERD.

Methodology:

-

Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of Imlunestrant or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize ERα levels to the loading control and express as a percentage of the vehicle-treated control.

Cell Viability Assay

Objective: To assess the effect of Imlunestrant on the proliferation and viability of ER+ breast cancer cells.

Methodology:

-

Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T-47D) in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of Imlunestrant, a positive control (e.g., fulvestrant), and a vehicle control.

-

Incubation: Incubate the plates for an extended period (e.g., 5-7 days).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.

-

Measurement: Read the plate on a luminometer or spectrophotometer to measure the signal, which is proportional to the number of viable cells.

-

Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Conclusion

This compound is a promising oral SERD that has demonstrated robust antitumor activity in ER+ advanced breast cancer, particularly in patients with acquired ESR1 mutations, a significant clinical challenge. Its manageable safety profile and oral route of administration offer a valuable alternative to intramuscular fulvestrant. The strong clinical data from the EMBER-3 trial, both as a monotherapy and in combination with abemaciclib, position Imlunestrant as a key therapeutic option in the evolving landscape of endocrine therapies for breast cancer. Ongoing research, including the EMBER-4 trial in the early breast cancer setting, will further define its role in treatment paradigms.[12][13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mskcc.org [mskcc.org]

- 10. targetedonc.com [targetedonc.com]

- 11. breastcancer.org [breastcancer.org]

- 12. oncnursingnews.com [oncnursingnews.com]

- 13. Imlunestrant Improves Survival in Breast Cancer – Medthority [medthority.com]

- 14. lbbc.org [lbbc.org]

- 15. oncodaily.com [oncodaily.com]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

Preclinical Profile of (S)-Imlunestrant Tosylate: A Novel Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of (S)-Imlunestrant tosylate (LY-3484356), a potent and orally bioavailable selective estrogen receptor degrader (SERD). The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development of therapies for estrogen receptor-positive (ER+) cancers.

Introduction

This compound is a next-generation SERD designed to overcome the limitations of existing endocrine therapies for ER+ breast cancer.[1] It acts as a pure antagonist of the estrogen receptor alpha (ERα), leading to its degradation and subsequent inhibition of ER-dependent signaling pathways that drive tumor growth.[2][3] This document summarizes the key preclinical findings, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and available safety data.

Mechanism of Action

This compound exerts its anticancer effects by binding to ERα and inducing its degradation through the proteasomal pathway.[4][5] This dual mechanism of action—antagonism and degradation—effectively abrogates ERα signaling, even in the presence of activating ESR1 mutations, which are a common mechanism of resistance to aromatase inhibitors.[2]

Signaling Pathway

The binding of this compound to ERα triggers a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the cellular levels of ERα, thereby preventing the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ cancer cells.

In Vitro Studies

The in vitro activity of this compound has been evaluated in various breast cancer cell lines, demonstrating its potent ERα degradation and anti-proliferative effects.

Binding Affinity and ERα Degradation

This compound exhibits high binding affinity for both wild-type (WT) and mutant ERα.[2] Competitive radioligand binding assays have been utilized to determine its inhibitory constant (Ki). The degradation of ERα has been quantified using methods such as Western blotting and high-content imaging.

Table 1: Binding Affinity and ERα Degradation of this compound

| Parameter | ERα Status | Value | Reference |

| Ki | Wild-Type | 0.64 nM | [2] |

| Y537S Mutant | 2.8 nM | [2] | |

| IC₅₀ (Degradation) | Wild-Type | 3.0 nM | [6] |

| Y537N Mutant | 9.6 nM | [6] |

Anti-proliferative Activity

The anti-proliferative effects of this compound have been assessed in a panel of ER+ breast cancer cell lines.

Table 2: Anti-proliferative Activity of this compound in ER+ Breast Cancer Cell Lines

| Cell Line | ESR1 Status | IC₅₀ (Proliferation) | Reference |

| MCF7 | Wild-Type | 3 nM | [6] |

| T47D | Wild-Type | Not Reported | [6] |

| ZR-75-1 | Wild-Type | Not Reported | [6] |

| MCF7-Y537S | Y537S Mutant | 17 nM | [6] |

In Vivo Studies

The in vivo efficacy of this compound has been demonstrated in various xenograft models, including those derived from cell lines and patients (patient-derived xenografts or PDXs).

Xenograft Models

This compound has shown significant tumor growth inhibition and even tumor regression in multiple ER+ breast cancer xenograft models.[6][7]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | ESR1 Status | Treatment | Outcome | Reference |

| MCF7 Xenograft | Wild-Type | This compound | Significant tumor growth inhibition | [6] |

| T47D Xenograft | Wild-Type | This compound | Significant tumor growth inhibition | [6] |

| ZR-75-1 Xenograft | Wild-Type | This compound | Significant tumor growth inhibition | [6] |

| ST941/C PDX | Y537S Mutant | This compound | Tumor regression | [7] |

Combination studies have also been conducted, showing synergistic or additive effects when this compound is combined with CDK4/6 inhibitors (e.g., abemaciclib), mTOR inhibitors (e.g., everolimus), and PIK3CA inhibitors (e.g., alpelisib).[6]

Pharmacokinetics

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including oral bioavailability.[8] A Phase 1 study in healthy women showed that the primary route of elimination is through feces (97.3%), with minimal renal clearance.[9]

Preclinical Safety

Formal preclinical toxicology reports are not extensively available in the public domain. However, clinical trial data from the EMBER study have provided insights into the safety profile of this compound. The most common treatment-related adverse events reported were generally low-grade and included nausea, fatigue, and diarrhea.[2][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound to ERα.

-

Methodology:

-

Full-length human ERα (wild-type or mutant) is incubated with a fixed concentration of a radiolabeled estrogen, such as [³H]-estradiol.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured, and the data are used to calculate the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.[11]

-

ERα Degradation Assay (Western Blot)

-

Objective: To quantify the degradation of ERα protein in response to treatment with this compound.

-

Methodology:

-

ER+ breast cancer cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

The signal is visualized, and the band intensity is quantified to determine the relative amount of ERα protein.

-

Cell Viability Assay

-

Objective: To assess the effect of this compound on the proliferation of breast cancer cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 5-7 days), a viability reagent (e.g., MTT, XTT, or a reagent for an ATP-based assay) is added to the wells.[1][12]

-

The absorbance or luminescence is measured using a plate reader, which correlates with the number of viable cells.

-

The IC₅₀ value is calculated from the dose-response curve.

-

In Vivo Xenograft Study Workflow

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. lillyoncologypipeline.com [lillyoncologypipeline.com]

- 4. What is Imlunestrant used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA Approves Imlunestrant for ER-positive, HER2-negative, ESR1-mutated Advanced or Metastatic Breast Cancer - ASCO [asco.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. jrmds.in [jrmds.in]

(S)-Imlunestrant Tosylate: A Deep Dive into its Activity in ESR1 Mutant Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Imlunestrant tosylate (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant activity in preclinical and clinical models of estrogen receptor-positive (ER+), HER2-negative breast cancer, particularly in tumors harboring activating mutations in the estrogen receptor 1 gene (ESR1). These mutations are a key mechanism of acquired resistance to endocrine therapies. This technical guide provides an in-depth overview of the preclinical and clinical activity of this compound in ESR1 mutant models, complete with detailed experimental protocols and visual representations of key pathways and workflows.

Core Activity of this compound

This compound is a pure ER antagonist that binds to the estrogen receptor alpha (ERα), inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—effectively abrogates ER signaling, even in the presence of constitutively active ESR1 mutations.

Quantitative Data Summary

The following tables summarize the key quantitative data on the activity of this compound in both preclinical and clinical settings, with a focus on its efficacy in the context of ESR1 mutations.

Table 1: Preclinical Activity of this compound

| Parameter | Cell Line/Model | ESR1 Status | Value |

| Binding Affinity (Ki) | ERα Protein | Wild-Type | 0.64 nM |

| ERα Protein | Y537S Mutant | 2.8 nM | |

| ERα Degradation (IC50) | Cells | Wild-Type | 3.0 nM |

| Cells | Y537N Mutant | 9.6 nM | |

| Cell Proliferation (IC50) | Breast Cancer Cell Lines | Wild-Type ERα | 3 nM (average) |

| Breast Cancer Cell Lines | Y537N Mutant | 17 nM (average) |

Table 2: Clinical Efficacy of Imlunestrant in the EMBER-3 Trial

| Parameter | Treatment Arm | Patient Population | Value |

| Median Progression-Free Survival (PFS) | Imlunestrant Monotherapy | ESR1-Mutated | 5.5 months |

| Standard of Care (SOC) Endocrine Therapy | ESR1-Mutated | 3.8 months | |

| Imlunestrant + Abemaciclib | ESR1-Mutated | 11.1 months | |

| Imlunestrant Monotherapy | Overall Population | 5.6 months | |

| SOC Endocrine Therapy | Overall Population | 5.5 months | |

| Imlunestrant + Abemaciclib | Overall Population | 9.4 months | |

| Hazard Ratio (HR) for PFS | Imlunestrant vs. SOC | ESR1-Mutated | 0.62 (p < 0.001) |

| Imlunestrant + Abemaciclib vs. Imlunestrant | ESR1-Mutated | 0.53 | |

| Objective Response Rate (ORR) | Imlunestrant Monotherapy | ESR1-Mutated | 15% |

| SOC Endocrine Therapy | ESR1-Mutated | 3% | |

| Imlunestrant + Abemaciclib | ESR1-Mutated | 35% |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the estrogen receptor and the mechanism of action of this compound in both wild-type and ESR1-mutant contexts.

Caption: Mechanism of this compound on ER signaling.

Experimental Workflows

The following diagrams illustrate the general workflows for key preclinical and clinical experimental procedures used to evaluate the activity of this compound.

Preclinical Evaluation Workflow

Caption: Workflow for preclinical evaluation of Imlunestrant.

Clinical Trial Workflow (EMBER-3)

Caption: Workflow of the EMBER-3 clinical trial.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: ERα Degradation Assay by Western Blot

Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with this compound.

Materials:

-

ER+ breast cancer cell lines (e.g., MCF-7 for wild-type, or engineered lines with Y537S/D538G mutations).

-

Cell culture medium and supplements.

-

This compound.

-

DMSO (vehicle control).

-

Proteasome inhibitor (e.g., MG132) as a control.

-

Phosphate-buffered saline (PBS).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-ERα, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

ECL substrate and chemiluminescence imaging system.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with serial dilutions of this compound or DMSO for the desired time points (e.g., 2, 4, 8, 12, 24 hours). Include a positive control group treated with a proteasome inhibitor to block degradation.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane and apply ECL substrate. Visualize the bands using a chemiluminescence imaging system. Strip the membrane and re-probe with an anti-β-actin antibody for a loading control. Quantify band intensities and normalize ERα levels to the loading control. Calculate the IC50 for ERα degradation.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of ER+ breast cancer cells.

Materials:

-

ER+ breast cancer cell lines (wild-type and ESR1 mutant).

-

96-well plates.

-

Complete growth medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 3: Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

Objective: To evaluate the anti-tumor activity of this compound in a clinically relevant in vivo model harboring ESR1 mutations.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG).

-

Fresh tumor tissue from an ER+, ESR1-mutant breast cancer patient.

-

Surgical tools for tumor implantation.

-

This compound formulation for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

PDX Establishment: Obtain fresh patient tumor tissue under sterile conditions. Implant small tumor fragments subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth and Passaging: Monitor mice for tumor growth. Once tumors reach a specific size (e.g., 1000-1500 mm³), harvest them and passage them into new cohorts of mice for expansion.

-

Treatment Study: Once tumors in the experimental cohort reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Tumor Measurement: Measure tumor volume with calipers twice or thrice weekly.

-

Endpoint and Analysis: Continue treatment until a predefined endpoint (e.g., tumor volume limit, study duration). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and PR, RNA sequencing). Compare tumor growth inhibition between the treatment and control groups.

Protocol 4: Analysis of ESR1 Mutations in Circulating Tumor DNA (ctDNA)

Objective: To detect and quantify ESR1 mutations in plasma samples from patients in a clinical trial.

Materials:

-

Patient blood samples collected in specialized tubes for cfDNA preservation.

-

Plasma separation reagents.

-

Circulating nucleic acid extraction kit.

-

Digital PCR (dPCR) or Next-Generation Sequencing (NGS) platform.

-

Primers and probes specific for wild-type and mutant ESR1 alleles.

Procedure:

-

Sample Collection and Processing: Collect whole blood from patients. Process the blood to separate the plasma within the recommended timeframe to prevent contamination with genomic DNA from blood cells.

-

ctDNA Extraction: Extract cell-free DNA from the plasma using a specialized kit.

-

Library Preparation (for NGS): If using NGS, prepare sequencing libraries from the extracted ctDNA. This involves end-repair, A-tailing, adapter ligation, and PCR amplification.

-

Mutation Detection:

-

dPCR: Perform dPCR using assays specific for the most common ESR1 mutations (e.g., Y537S, D538G). This method provides absolute quantification of mutant and wild-type molecules.

-

NGS: Sequence the prepared libraries on an NGS platform. Align the sequencing reads to the human reference genome and call variants in the ESR1 gene.

-

-

Data Analysis: Calculate the mutant allele frequency (MAF) for each detected ESR1 mutation. This is typically expressed as the percentage of mutant DNA fragments relative to the total number of DNA fragments covering that position.

Conclusion

This compound has demonstrated potent and selective activity against both wild-type and, critically, ESR1-mutant ER+ breast cancer. The preclinical data highlight its ability to effectively degrade the ERα protein and inhibit the proliferation of cancer cells harboring resistance-conferring mutations. These findings are strongly supported by the clinical data from the EMBER-3 trial, which show a significant improvement in progression-free survival for patients with ESR1-mutated tumors treated with Imlunestrant, both as a monotherapy and in combination with abemaciclib. The detailed protocols provided herein offer a foundation for the continued investigation and development of this promising therapeutic agent for patients with advanced ER+ breast cancer.

(S)-Imlunestrant Tosylate: A Technical Guide on Brain Penetrance and CNS Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Imlunestrant tosylate is an investigational, orally bioavailable, brain-penetrant selective estrogen receptor degrader (SERD) developed by Eli Lilly and Company. It is designed to overcome the limitations of existing endocrine therapies for estrogen receptor-positive (ER+) breast cancer, particularly in the context of resistance mechanisms and central nervous system (CNS) metastases. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the brain penetrance and CNS activity of this compound.

Core Attributes of this compound

This compound is a pure ER antagonist that leads to the degradation of the estrogen receptor alpha (ERα).[1] Its development has been driven by the need for novel endocrine therapies with improved oral bioavailability and the ability to effectively target ER+ breast cancer that has spread to the brain, a common and challenging clinical scenario.[1]

Preclinical Evidence of Brain Penetrance and CNS Activity

Preclinical studies have been instrumental in demonstrating the ability of this compound to cross the blood-brain barrier and exert its therapeutic effects within the CNS.

Quantitative Data on Brain Exposure

A key preclinical study investigated the brain exposure of this compound in an intracranial tumor model. While specific brain-to-plasma ratios are not publicly available, the study reported that imlunestrant (B12423040) achieved significant brain exposure in preclinical models, which was hypothesized to contribute to its robust antitumor activity.[2] In a study comparing various SERDs, imlunestrant treatment resulted in the highest brain drug exposure.[3]

Table 1: Summary of Preclinical CNS Activity of this compound

| Parameter | Model System | Key Findings | Reference |

| Brain Exposure | Non-tumor bearing mice | Highest brain drug exposure compared to other selective ER degrader therapies. | [3] |

| CNS Antitumor Efficacy | ER+ breast cancer intracranial tumor model (MCF7-luc cells in immunodeficient mice) | Prolonged survival compared with vehicle or alternative selective ER degrader therapies. | [1][4] |

| ERα Degradation | In vitro and in vivo models | Degraded ERα and decreased ERα-mediated gene expression. | [1] |

Experimental Protocols

1. Intracranial Xenograft Model for CNS Efficacy Assessment

-

Cell Line: MCF7 cells stably expressing luciferase (MCF7-luc) were utilized to enable bioluminescence imaging of tumor growth.[4]

-

Animal Model: Female immune-deficient mice (e.g., NOD SCID) were used to prevent rejection of the human tumor cells.[4]

-

Hormone Supplementation: 17β-estradiol pellets were implanted subcutaneously 24 hours prior to cell implantation to support the growth of the ER+ breast cancer cells.[4]

-

Intracranial Injection:

-

Mice were anesthetized and placed in a stereotactic frame.

-

A burr hole was drilled in the skull at specific coordinates to target a particular brain region (e.g., cerebral cortex or striatum).

-

A suspension of MCF7-luc cells was injected into the brain parenchyma using a microsyringe. The slow and controlled injection is critical to ensure consistent tumor establishment.

-

-

Tumor Growth Monitoring: Tumor engraftment and growth were monitored non-invasively using bioluminescence imaging at regular intervals (e.g., day 7 post-implantation).[4]

-

Drug Administration: Once tumors were established, mice were randomized into treatment groups. This compound was administered orally once daily.[4]

-

Efficacy Endpoints: The primary endpoint was overall survival. Tumor burden was also assessed by bioluminescence imaging, and animal body weight was monitored.[3]

2. Brain Penetrance Assessment

-

Animal Model: Non-tumor-bearing mice were used to assess the intrinsic ability of the drug to cross the blood-brain barrier without the confounding factor of a brain tumor.[3]

-

Drug Administration: this compound was administered orally once daily for a specified period (e.g., 7 days).[3]

-

Sample Collection: At a defined time point after the final dose (e.g., day 8), animals were euthanized, and brain and plasma samples were collected.[3]

-

Quantitative Analysis: The concentration of this compound in brain homogenates and plasma was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for drug quantification in complex biological matrices.

Clinical Evidence of CNS Activity

The phase 3 EMBER-3 clinical trial provided clinical evidence supporting the CNS activity of this compound in patients with ER+, HER2- advanced breast cancer. A post-hoc analysis of the trial data revealed lower rates of CNS progression in patients treated with imlunestrant compared to standard endocrine therapy.

Table 2: CNS Progression Rates in the EMBER-3 Trial (Post-Hoc Analysis)

| Patient Population | Treatment Group | CNS Progression Rate | Hazard Ratio (HR) | 95% Confidence Interval (CI) |

| All Patients | Imlunestrant | Lower than standard therapy | 0.47 | 0.16-1.38 |

| Patients with ESR1 mutation | Imlunestrant | Lower than standard therapy | 0.18 | 0.04-0.90 |

Note: These analyses are limited by the low number of events and the lack of mandated serial asymptomatic CNS imaging in all patients.

Mechanism of Action and Signaling Pathways in the CNS

The primary mechanism of action of this compound is the degradation of ERα.[1] In the context of the CNS, this has significant implications for both metastatic breast cancer cells and potentially for the surrounding brain microenvironment.

Estrogen Receptor Signaling in the Brain:

Estrogen receptors, particularly ERα, are expressed in various brain regions, including the hypothalamus, hippocampus, and amygdala, and are involved in a wide range of physiological processes.[3] ERα can be found in both the nucleus and at the cell membrane of neurons and glial cells, mediating both genomic and non-genomic signaling.

-

Genomic Signaling: Nuclear ERα acts as a ligand-activated transcription factor, regulating the expression of genes involved in cell survival, proliferation, and plasticity.

-

Non-Genomic Signaling: Membrane-associated ERα can rapidly activate intracellular signaling cascades, often through interactions with other receptors like metabotropic glutamate (B1630785) receptors (mGluRs). This can lead to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways.

Impact of this compound on CNS Signaling:

By degrading ERα, this compound is expected to disrupt these signaling pathways in ER+ breast cancer cells that have metastasized to the brain. This disruption would inhibit the pro-survival and proliferative signals driven by estrogen, ultimately leading to tumor growth inhibition.

Caption: Mechanism of action of this compound in the CNS.

Experimental Workflows

References

- 1. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition and Absolute Bioavailability of Oral Imlunestrant in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for (S)-Imlunestrant tosylate in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Imlunestrant tosylate is an investigational, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] It functions by binding to the estrogen receptor (ER), primarily ERα, leading to a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[3][4] This dual mechanism of antagonizing ER transcriptional activity and promoting ER degradation makes it a promising therapeutic agent for ER-positive breast cancers, including those with acquired resistance to traditional endocrine therapies due to ESR1 mutations.[3][5] These application notes provide detailed protocols for key in vitro cell culture assays to characterize the activity of this compound.

Mechanism of Action: ER Degradation

This compound binds to the ligand-binding domain of ERα. This binding event not only blocks the transcriptional activity of the receptor but also induces its degradation. By eliminating the ERα protein, this compound effectively shuts down downstream signaling pathways that promote tumor cell proliferation and survival.[3][4]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in relevant breast cancer cell lines.

Table 1: ERα Degradation Activity

| Cell Line | ERα Status | Assay Type | DC50 (nM) | Treatment Time (hours) |

| MCF-7 | Wild-Type | In-Cell Western | 3.0 | 24 |

| T47D | Wild-Type | Western Blot | Not Reported | 48 |

| MCF-7 Y537S | Mutant | In-Cell Western | 9.6 | 24 |

DC50: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity

| Cell Line | ERα Status | Assay Type | IC50 (nM) | Treatment Time (days) |

| MCF-7 | Wild-Type | CellTiter-Glo | < 100 | 7 |

| T47D | Wild-Type | Not Specified | < 100 | Not Specified |

| CAMA-1 | Wild-Type | Not Specified | < 100 | Not Specified |

| ZR-75-1 | Wild-Type | Not Specified | < 100 | Not Specified |

| EFM-19 | Wild-Type | Not Specified | < 100 | Not Specified |

| MDAMB361 | Wild-Type | Not Specified | < 100 | Not Specified |

| HCC1428 | Wild-Type | Not Specified | < 100 | Not Specified |

| BT483 | Wild-Type | Not Specified | < 100 | Not Specified |

| MCF-7 Y537S | Mutant | Not Specified | < 100 | Not Specified |

| T47D Y537S | Mutant | Not Specified | < 100 | Not Specified |

IC50: Half-maximal inhibitory concentration.

Table 3: Inhibition of ERα-Mediated Transcription

| Cell Line | ERα Status | Assay Type | IC50 (nM) |

| MCF-7 | Wild-Type | ERE-Luciferase | 3 |

| MCF-7 Y537N | Mutant | ERE-Luciferase | 17 |

Experimental Protocols

General Cell Culture of ER+ Breast Cancer Cell Lines (e.g., MCF-7, T47D)

This protocol outlines the standard procedure for maintaining ER+ breast cancer cell lines.

Materials:

-

MCF-7 (ATCC® HTB-22™) or T47D (ATCC® HTB-133™) cells

-

Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640

-

10% Fetal Bovine Serum (FBS)

-

0.01 mg/mL human recombinant insulin (B600854) (for MCF-7)

-

1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA solution

-

T-75 cell culture flasks

-

Humidified incubator at 37°C with 5% CO2

Protocol:

-

Culture cells in T-75 flasks with Complete Growth Medium.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of Complete Growth Medium.

-

Centrifuge the cell suspension at 125 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Caption: General workflow for cell culture and subculturing.

ERα Degradation Assay by Western Blot

This assay qualitatively and semi-quantitatively measures the degradation of ERα protein following treatment with this compound.

Materials:

-

ER+ breast cancer cells (e.g., MCF-7)

-

6-well plates

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for 24-48 hours.

-

Wash cells with cold PBS and lyse them with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-ERα and anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.[3]

-

Quantify band intensities and normalize ERα levels to the loading control.

Caption: Workflow for ERα degradation analysis by Western Blot.

Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is indicative of metabolically active cells.

Materials:

-

ER+ breast cancer cells

-

96-well white-walled plates

-

This compound

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in a 96-well white-walled plate at a density of 1,000-5,000 cells/well and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound and a vehicle control.

-

Incubate the plate for 5-7 days.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate IC50 values from the dose-response curve.

Downstream Signaling Analysis: ERE-Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of ERα.

Materials:

-

ER+ breast cancer cells (e.g., MCF-7) transiently or stably transfected with an Estrogen Response Element (ERE)-driven luciferase reporter plasmid.

-

24-well plates

-

This compound

-

Estradiol (E2)

-

Luciferase assay system

-

Luminometer

Protocol:

-